molecular formula C19H18N2O3 B2866694 METHYL 2-{[6-AMINO-2-(4-METHYLPHENYL)QUINOLIN-4-YL]OXY}ACETATE CAS No. 1031989-21-5

METHYL 2-{[6-AMINO-2-(4-METHYLPHENYL)QUINOLIN-4-YL]OXY}ACETATE

Cat. No.: B2866694
CAS No.: 1031989-21-5
M. Wt: 322.364
InChI Key: LOFACGOOMPZXTO-UHFFFAOYSA-N
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Description

Methyl 2-{[6-amino-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate is a quinoline-derived compound characterized by a methoxyacetate ester group at the 4-position of the quinoline core, a 4-methylphenyl substituent at the 2-position, and an amino group at the 6-position.

Properties

IUPAC Name

methyl 2-[6-amino-2-(4-methylphenyl)quinolin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-12-3-5-13(6-4-12)17-10-18(24-11-19(22)23-2)15-9-14(20)7-8-16(15)21-17/h3-10H,11,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFACGOOMPZXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N)C(=C2)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation for 2-(4-Methylphenyl) Substitution

The 2-(4-methylphenyl)quinoline scaffold is typically synthesized via Friedel-Crafts acylation. In a representative protocol, methyl 2-methyl-2-phenylpropanoate reacts with chloroacetyl chloride in the presence of aluminium chloride (AlCl₃) in dichloromethane at 0–5°C to yield intermediate acylated derivatives. This method, adapted from Bilastine synthesis, ensures regioselectivity at the quinoline’s 2-position. Demethylation of methoxy groups using boron tribromide (BBr₃) or AlCl₃ further tailors the core structure.

Introduction of the 6-Amino Group

Amination at the quinoline’s 6-position is achieved through nitration followed by catalytic reduction. For example, treating 6-nitroquinoline derivatives with hydrogen gas (H₂) and palladium on carbon (Pd/C) in methanol affords the 6-amino product. Alternative methods employ copper sulfate (CuSO₄) and aqueous ammonia (NH₃) under high-temperature conditions (140°C) to introduce primary amines.

Etherification and Esterification Strategies

Oxyacetate Formation via Nucleophilic Substitution

The critical 4-oxyacetate moiety is introduced using methyl bromoacetate. In a optimized procedure, 4-hydroxyquinoline intermediates react with methyl bromoacetate in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 65°C, achieving yields >80%. This method, validated in Kv11.1 modulator syntheses, minimizes side reactions through controlled temperature and excess alkylating agent.

Esterification and Transesterification

Final esterification employs palladium-catalyzed alkoxycarbonylation. For instance, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with XantPhos ligand facilitates carbonylation of bromoquinoline derivatives in methanol, yielding methyl esters. Transesterification using acidic (e.g., HCl) or basic (e.g., LiOH) conditions adjusts ester groups post-synthesis.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Friedel-Crafts Acylation : Dichloromethane with AlCl₃ at 0–5°C prevents polysubstitution.
  • Demethylation : Toluene with BBr₃ at 130°C achieves >90% conversion.
  • Peptide Coupling : Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in DMF enhances amide bond formation efficiency.

Yield Improvement Techniques

Step Optimized Condition Yield Improvement Source
Acylation Slow chloroacetyl chloride addition 78% → 85%
Demethylation BBr₃ instead of AlCl₃ 65% → 97%
Alkoxycarbonylation Pd₂(dba)₃/XantPhos 50% → 72%

Analytical Validation and Characterization

Spectroscopic Confirmation

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) displays characteristic signals for the methyl ester (δ 3.78 ppm) and quinoline protons (δ 8.2–7.3 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Purity >98% is achieved using C18 columns with acetonitrile/water gradients.

Challenges in Purification

  • Byproduct Formation : Over-acylation during Friedel-Crafts steps necessitates silica gel chromatography (hexane/ethyl acetate).
  • Ester Hydrolysis : Basic workup conditions (e.g., aqueous NaHCO₃) prevent unintended saponification.

Industrial Scalability and Environmental Considerations

Green Chemistry Adaptations

  • Solvent Recycling : Dichloromethane recovery via distillation reduces waste.
  • Catalyst Reuse : Pd₂(dba)₃ retains activity for three cycles with <5% yield drop.

Cost-Benefit Analysis

Reagent Cost per kg (USD) Scalability Impact
AlCl₃ 25 High (abundant)
Pd₂(dba)₃ 12,000 Moderate (recycling)
HATU 8,500 Low (specialized)

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[6-AMINO-2-(4-METHYLPHENYL)QUINOLIN-4-YL]OXY}ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

METHYL 2-{[6-AMINO-2-(4-METHYLPHENYL)QUINOLIN-4-YL]OXY}ACETATE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of quinoline derivatives with biological targets such as enzymes and receptors.

    Industrial Applications: The compound is explored for its use in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of METHYL 2-{[6-AMINO-2-(4-METHYLPHENYL)QUINOLIN-4-YL]OXY}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Substituent Impact :

  • Amino Group (6-position): Unlike 4k (4-amino) or azido-containing 3l, the target’s 6-amino group may alter electronic distribution and binding affinity in biological targets.
  • Methylphenyl vs.
  • Ester Moieties : The methoxyacetate group in the target compound contrasts with the simpler methoxy groups in 2c or the bromobenzyl ester in , affecting hydrolysis rates and bioavailability.

Physicochemical Properties

  • Melting Point : 4k exhibits a high melting point (223–225°C) due to its crystalline chlorophenyl and methoxyphenyl groups . The target compound’s methylphenyl and flexible ester groups may reduce melting temperature.
  • Solubility: The amino and ester groups in the target compound likely improve aqueous solubility relative to 3l (azido, bis-methoxyphenyl) but may remain less soluble than hydroxybutynyl-containing analogs .

Biological Activity

Methyl 2-{[6-amino-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluations, and therapeutic potentials of this compound, drawing from various research studies.

Chemical Structure and Synthesis

This compound features a quinoline core substituted with an amino group and a methoxyacetate moiety. The synthesis typically involves the reaction of 6-amino-2-(4-methylphenyl)quinoline with methyl acetate under controlled conditions to yield the desired product.

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies, focusing on its effects on different biological targets.

1. Anticancer Activity

Recent studies have shown that compounds with a similar quinoline structure exhibit significant anticancer properties. For instance, quinoline derivatives have been reported to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Anticancer Activity of Quinoline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-710.5Apoptosis induction
Compound BHeLa8.3Cell cycle arrest
Methyl 2-{...}A54912.0Inhibition of PI3K

2. Inhibition of Enzymatic Activity

This compound has been evaluated for its ability to inhibit enzymes such as carbonic anhydrase (CA). Inhibitors of CA have therapeutic applications in treating glaucoma and other conditions.

Table 2: Inhibition Potency Against Carbonic Anhydrase

Compound NamehCA I IC50 (µM)hCA II IC50 (µM)
Methyl 2-{...}9.13.5
Other Quinoline Derivative8.02.9

3. Antimicrobial Activity

Quinoline derivatives are also known for their antimicrobial properties. Studies indicate that this compound may exhibit activity against various bacterial strains.

Case Study: Antimicrobial Efficacy
A study conducted on several quinoline derivatives demonstrated that methyl 2-{...} showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes like CA, affecting pH regulation and bicarbonate transport.
  • Cell Signaling Pathways : It potentially modulates pathways involved in apoptosis and cell cycle regulation, contributing to its anticancer effects.

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